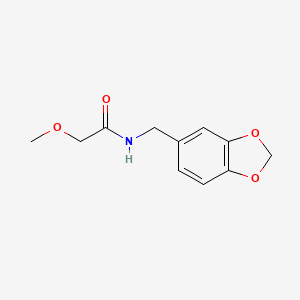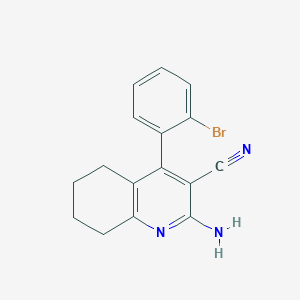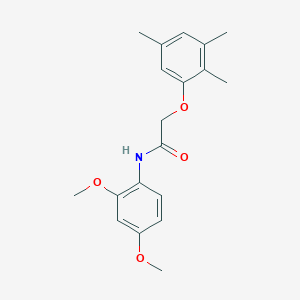![molecular formula C22H23N3O B5811633 N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea, commonly known as DNQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It is widely used in scientific research to study the role of glutamate receptors in synaptic transmission and plasticity.
作用机制
DNQX is a competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents glutamate from binding, thereby blocking the excitatory effects of glutamate on the neuron. Specifically, DNQX binds to the ligand-binding domain of the receptor, which is located on the extracellular surface of the receptor.
Biochemical and Physiological Effects:
DNQX has a number of biochemical and physiological effects on the neuron. By blocking the ionotropic glutamate receptor, DNQX reduces the excitatory input to the neuron, which can lead to decreased synaptic transmission and plasticity. DNQX can also affect other cellular processes, such as calcium homeostasis and protein synthesis.
实验室实验的优点和局限性
One of the main advantages of using DNQX in lab experiments is its selectivity for ionotropic glutamate receptors. This allows researchers to study the specific contribution of these receptors to synaptic transmission and plasticity. DNQX is also relatively easy to use and can be applied directly to the neuron in electrophysiological experiments.
One limitation of using DNQX is that it only blocks AMPA and kainate receptors, and not NMDA receptors. This can limit the scope of experiments that can be performed using DNQX. Additionally, DNQX can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
未来方向
There are a number of future directions for research on DNQX and ionotropic glutamate receptors. One area of interest is the role of these receptors in neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is the development of more selective antagonists for specific subtypes of glutamate receptors. Additionally, there is interest in developing compounds that can modulate rather than block glutamate receptors, which could have therapeutic potential in a variety of neurological disorders.
合成方法
DNQX can be synthesized from 2-naphthylamine and 3,4-dihydroquinoline-2-carboxylic acid. The two compounds are reacted with thionyl chloride to form the corresponding acyl chlorides, which are then reacted with ethylenediamine to form the desired product. The synthesis of DNQX is a multi-step process that requires careful attention to reaction conditions and purification methods.
科学研究应用
DNQX is widely used in scientific research to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It is commonly used to block AMPA and kainate receptors in electrophysiological experiments, allowing researchers to study the contribution of these receptors to synaptic transmission and plasticity. DNQX is also used in behavioral experiments to study the role of glutamate receptors in learning and memory.
属性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c26-22(24-20-12-5-9-17-7-1-3-11-19(17)20)23-14-16-25-15-6-10-18-8-2-4-13-21(18)25/h1-5,7-9,11-13H,6,10,14-16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBRCPGMAKKMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]-3-naphthalen-1-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)





![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)